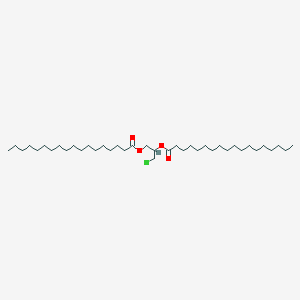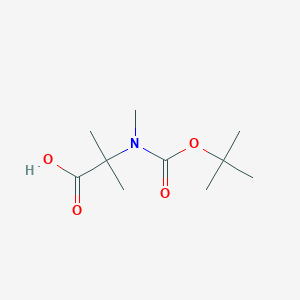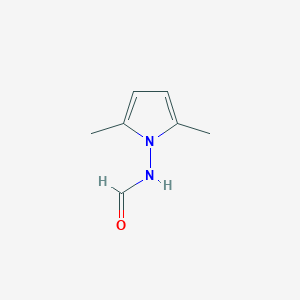
(3,4-Difluorophenyl)(piperidin-4-yl)methanone
Overview
Description
“(3,4-Difluorophenyl)(piperidin-4-yl)methanone” is a chemical compound with the molecular formula C12H13F2NO . It is a white to yellow solid at room temperature . The IUPAC name for this compound is (3,4-difluorophenyl) (4-piperidinyl)methanone hydrochloride .
Molecular Structure Analysis
The InChI code for “(3,4-Difluorophenyl)(piperidin-4-yl)methanone” is 1S/C12H13F2NO.ClH/c13-10-2-1-9(7-11(10)14)12(16)8-3-5-15-6-4-8;/h1-2,7-8,15H,3-6H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“(3,4-Difluorophenyl)(piperidin-4-yl)methanone” has a molecular weight of 225.23 . It is a white to yellow solid at room temperature . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
PI3K/AKT/MTOR Pathway Inhibition
The PI3K/AKT/MTOR signaling pathway plays a crucial role in tumor cell growth and proliferation. Hu7691 is a selective AKT inhibitor developed at Zhejiang University. It disrupts this pathway, potentially inhibiting tumor progression .
Pharmacokinetics and Bioavailability
A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed to measure Hu7691 in dog plasma. The results indicated dose-dependent pharmacokinetics, with high oral bioavailability in dogs .
Chemical Derivatives and Synthesis
Researchers have synthesized novel N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid and 1,3-difluorobenzene . These derivatives exhibit promising properties and were obtained with good yields .
Ground-State Density Functional Theory (DFT)
DFT calculations have been employed to understand the electronic ground-state structure of molecules containing (3,4-Difluorophenyl)(piperidin-4-yl)methanone . This approach provides insights into electronic density distribution and energy .
Potassium Channel Blockers
While not directly related to Hu7691 , its chemical structure suggests potential as a potassium channel blocker. Such blockers are valuable in treating autoimmune and inflammatory diseases .
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
(3,4-difluorophenyl)-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO/c13-10-2-1-9(7-11(10)14)12(16)8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQMAQQVRQINKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562899 | |
| Record name | (3,4-Difluorophenyl)(piperidin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Difluorophenyl)(piperidin-4-yl)methanone | |
CAS RN |
149452-43-7 | |
| Record name | (3,4-Difluorophenyl)(piperidin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate](/img/structure/B133681.png)





![2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone](/img/structure/B133705.png)

